Phase 3 Clinical Trial: Comparable Efficacy with Significantly Reduced Hematological Toxicity vs. Linezolid
In a pivotal Phase 3, multicenter, randomized, double-blind trial (N=589 clinically evaluable patients with complicated skin and soft tissue infections), oral contezolid 800 mg q12h demonstrated non-inferior clinical cure rates compared to oral linezolid 600 mg q12h. At the Test of Cure (TOC) visit, clinical cure rates were 93.0% for contezolid and 93.4% for linezolid (treatment difference -0.4%; 95% CI: -4.4%, 3.7%). Crucially, despite comparable efficacy, contezolid was associated with a markedly lower incidence of key hematological adverse events, including a statistically significant reduction in thrombocytopenia [1][2]. For patients receiving more than 10 days of therapy, a >30% reduction in platelet count from baseline occurred in only 2.5% of contezolid patients compared to 25.4% of linezolid patients [1].
| Evidence Dimension | Clinical Cure Rate & Hematological Safety in cSSTI |
|---|---|
| Target Compound Data | Contezolid: 93.0% clinical cure; 0% thrombocytopenia, 0.28% leukopenia |
| Comparator Or Baseline | Linezolid: 93.4% clinical cure; 2.28% thrombocytopenia, 3.42% leukopenia |
| Quantified Difference | Clinical cure difference -0.4% (non-inferior); Thrombocytopenia 0% vs. 2.28% (p=0.004); Leukopenia 0.28% vs. 3.42% (p=0.002) |
| Conditions | Phase 3, double-blind RCT; 589 clinically evaluable cSSTI patients; 7-14 day treatment. |
Why This Matters
This evidence directly supports the procurement of contezolid over linezolid for patient populations where avoiding myelosuppression is a clinical priority, offering equivalent antibacterial efficacy with a significantly improved safety margin.
- [1] MicuRx Pharmaceuticals. MicuRx Reports Positive Top-Line Results of a China Phase 3 Clinical Trial for Novel Antibiotic Contezolid in Complicated Skin and Soft Tissue Infections. Press Release. September 19, 2019. View Source
- [2] A Phase III multicentre, randomized, double-blind trial to evaluate the efficacy and safety of oral contezolid versus linezolid in adults with complicated skin and soft tissue infections. Journal of Antimicrobial Chemotherapy. 2022;77(6):1589-1596. View Source
